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Compound of Interest

tert-Butyl methyl(piperidin-4-
Compound Name:
ylmethyl)carbamate

Cat. No.: B160143

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of a key
intermediate of Vandetanib, a potent tyrosine kinase inhibitor. The featured synthetic route is a
more recent and efficient 9-step process that utilizes a microwave-assisted Dimroth
rearrangement as the key step to construct the quinazoline core. This method offers
advantages over previous 12-14 step syntheses by reducing the number of steps and the need
for extensive chromatographic purification.[1][2]

Introduction

Vandetanib is an orally active anti-cancer agent that targets multiple cell receptors, primarily the
vascular endothelial growth factor receptor (VEGFR), the epidermal growth factor receptor
(EGFR), and the RET-tyrosine kinase.[3] Its synthesis involves the construction of a substituted
4-anilinoquinazoline scaffold. This document outlines the synthesis of a crucial intermediate, N-
(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazolin-4-amine,
which is the immediate precursor to Vandetanib.

The synthetic strategy commences with the commercially available and inexpensive starting
material, 4-hydroxy-3-methoxybenzonitrile.[2] The key transformation involves a microwave-
assisted Dimroth rearrangement to efficiently form the desired 4-anilinoquinazoline structure.
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Synthetic Workflow

The overall multi-step synthesis of the Vandetanib intermediate is depicted in the following

workflow diagram.
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Caption: Multi-step synthesis workflow for the Vandetanib intermediate.

Vandetanib Signaling Pathway

Vandetanib exerts its anti-tumor effects by inhibiting key signaling pathways involved in tumor
growth, proliferation, and angiogenesis. The following diagram illustrates the primary targets of
Vandetanib.
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Caption: Vandetanib's mechanism of action via inhibition of key signaling pathways.

Experimental Protocols

The following section provides detailed experimental protocols for each step in the synthesis of
the Vandetanib intermediate.

Starting Material: 4-hydroxy-3-methoxybenzonitrile (Commercially available)
Step 1: Synthesis of 4-(benzyloxy)-3-methoxybenzonitrile
¢ Reaction: Alkylation of the phenolic hydroxyl group.

e Reagents and Materials:

[e]

4-hydroxy-3-methoxybenzonitrile

o

Benzyl bromide

o

Potassium carbonate (K2CO3)

[¢]

N,N-Dimethylformamide (DMF)

e Procedure:

o

To a solution of 4-hydroxy-3-methoxybenzonitrile in DMF, add potassium carbonate.
o Add benzyl bromide dropwise to the mixture at room temperature.

o Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC).

o Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl
acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the product.
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Step 2: Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile

e Reaction: Nitration of the aromatic ring.

e Reagents and Materials:

o

[¢]

Nitric acid (HNO3)

[¢]

o

Acetic acid

e Procedure:

Sulfuric acid (H2S0a)

4-(benzyloxy)-3-methoxybenzonitrile

o Dissolve 4-(benzyloxy)-3-methoxybenzonitrile in acetic acid.

o Slowly add a mixture of nitric acid and sulfuric acid at a controlled temperature (e.g., 0-5

°C).

o Stir the reaction mixture until completion.

o Pour the mixture onto ice water to precipitate the product.

o Filter the precipitate, wash with water, and dry to obtain the desired nitro compound.
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Step 3: Synthesis of 2-amino-4-(benzyloxy)-5-methoxybenzonitrile

e Reaction: Reduction of the nitro group to an amine.

e Reagents and Materials:

o

[¢]

Iron powder (Fe)

[¢]

o

e Procedure:

[¢]

Ethanol/Water mixture

4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile

Ammonium chloride (NH4Cl)

Suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile in a mixture of ethanol and water.

o Add iron powder and ammonium chloride.

o Heat the mixture to reflux and stir until the reaction is complete.

o Filter the hot reaction mixture through celite to remove the iron salts.

o Concentrate the filtrate under reduced pressure and extract the product with an organic

solvent.

o Dry the organic layer and evaporate the solvent to obtain the amine.
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Step 4: Synthesis of N'-(3-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide
» Reaction: Formation of a formamidine.
e Reagents and Materials:

o 2-amino-4-(benzyloxy)-5-methoxybenzonitrile

o N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

o Toluene

e Procedure:

o

Dissolve 2-amino-4-(benzyloxy)-5-methoxybenzonitrile in toluene.

[¢]

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

[e]

Heat the mixture to reflux until the reaction is complete.

o

Cool the reaction mixture and remove the solvent under reduced pressure to yield the
formamidine product.
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Step 5: Synthesis of N'-(3-cyano-4-hydroxy-5-methoxyphenyl)-N,N-dimethylformimidamide

» Reaction: Debenzylation to reveal the free hydroxyl group.

e Reagents and Materials:

o N'-(3-cyano-4-(benzyloxy)-5-methoxyphenyl)-N,N-dimethylformimidamide

o Trifluoroacetic acid (TFA)

e Procedure:

o

o

[¢]

Dissolve the benzylated compound in trifluoroacetic acid.
Heat the reaction mixture using microwave irradiation (e.g., 70°C for 45 minutes).

After completion, neutralize the reaction mixture carefully with a base (e.g., saturated

sodium bicarbonate solution).

[¢]

debenzylated product.

Extract the product with an organic solvent, dry, and concentrate to obtain the
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Step 6: Synthesis of tert-butyl 4-(((4-amino-5-cyano-2-methoxyphenoxy)methyl)piperidine-1-
carboxylate

o Reaction: Alkylation with the piperidine sidechain.

e Reagents and Materials:

o

N'-(3-cyano-4-hydroxy-5-methoxyphenyl)-N,N-dimethylformimidamide

o

tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

[¢]

Cesium carbonate (Cs2C0s)

[¢]

Acetonitrile (MeCN)

e Procedure:

o

To a solution of the debenzylated compound in acetonitrile, add cesium carbonate.

[¢]

Add tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

[¢]

Reflux the mixture until the starting material is consumed.

o

Cool the reaction, filter off the solids, and concentrate the filtrate.
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o Purify the residue by column chromatography to obtain the alkylated product.

Starting ) ]
Step Product . Reagents  Solvent Yield Purity
Material
tert-butyl 4-  N'-(3-
(((4-amino-  cyano-4- tert-butyl 4-
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Step 7: Synthesis of tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-

yl)oxy)methyl)piperidine-1-carboxylate

» Reaction: Microwave-assisted Dimroth rearrangement to form the quinazoline ring.

e Reagents and Materials:

o tert-butyl 4-(((4-amino-5-cyano-2-methoxyphenoxy)methyl)piperidine-1-carboxylate

o 4-bromo-2-fluoroaniline

o Acetic acid

e Procedure:

o

vial.

o

[¢]

[¢]

Combine the alkylated product and 4-bromo-2-fluoroaniline in acetic acid in a microwave

Heat the mixture using microwave irradiation at 130°C for 1 hour.
After cooling, dilute the reaction mixture with a suitable solvent and neutralize with a base.

Extract the product, dry the organic layer, and purify by column chromatography.

© 2025 BenchChem. All rights reserved.

9/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Starting ) ]
Step Product . Reagents Solvent Yield Purity
Material
tert-butyl 4-
(((4-(4-
tert-butyl 4-
bromo-2- i
. (((4-amino-
fluoroanilin
5-cyano-2-
0)-6- 4-bromo-2-
. methoxyph . o :
7 methoxyqui fluoroanilin  Acetic acid  ~62% High
] enoxy)met
nazolin-7- o
hyl)piperidi
yl)oxy)met
o ne-1-
hyl)piperidi
carboxylate
ne-1-
carboxylate

Step 8: Synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-
yl)methoxy)quinazolin-4-amine

» Reaction: BOC deprotection of the piperidine nitrogen.
e Reagents and Materials:

o tert-butyl 4-(((4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl)oxy)methyl)piperidine-
1-carboxylate

o Trifluoroacetic acid (TFA)
o Dichloromethane (DCM)

e Procedure:

[¢]

Dissolve the BOC-protected compound in dichloromethane.

o

Add trifluoroacetic acid and stir the mixture at room temperature.

o

Monitor the reaction by TLC until the starting material is consumed.

[¢]

Remove the solvent and excess TFA under reduced pressure.
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o Purify the residue by silica gel chromatography to obtain the deprotected intermediate.
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Step 9: Synthesis of N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((1-methylpiperidin-4-
yl)methoxy)quinazolin-4-amine (Vandetanib Intermediate)

» Reaction: Reductive amination to introduce the methyl group on the piperidine nitrogen.

e Reagents and Materials:

o

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-((piperidin-4-yl)methoxy)quinazolin-4-amine

[¢]

Formaldehyde (aqueous solution)

o

Sodium triacetoxyborohydride (STAB)

o

1,2-Dichloroethane (DCE)
e Procedure:
o Suspend the deprotected piperidine intermediate in 1,2-dichloroethane.

o Add aqueous formaldehyde solution.
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[e]

Add sodium triacetoxyborohydride portion-wise.

o

Stir the reaction mixture at room temperature until completion.

[¢]

Quench the reaction with saturated sodium bicarbonate solution.

[¢]

Extract the product with an organic solvent, dry, and concentrate.

[e]

Purify by column chromatography to yield the final intermediate.

Starting

Step Product . Reagents Solvent Yield Purity
Material
N-(4-
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Conclusion

The provided protocol details a streamlined and efficient nine-step synthesis of a key
Vandetanib intermediate. This method, employing a microwave-assisted Dimroth
rearrangement, offers a significant improvement over previously reported longer synthetic
routes. The application notes are intended to provide researchers and drug development
professionals with a practical guide for the preparation of this important pharmaceutical building
block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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